3-(2-phenoxyethoxy)-1H-pyrazol-5-amine
Description
3-(2-Phenoxyethoxy)-1H-pyrazol-5-amine is a pyrazole derivative featuring a phenoxyethoxy substituent at the 3-position of the pyrazole core. This compound belongs to a broader class of 1H-pyrazol-5-amine derivatives, which are extensively studied for their pharmacological and chemical properties. The phenoxyethoxy group introduces unique steric and electronic characteristics, distinguishing it from analogs with simpler substituents (e.g., halogens, alkyl chains, or heterocycles).
Properties
CAS No. |
120259-21-4 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(2-phenoxyethoxy)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H13N3O2/c12-10-8-11(14-13-10)16-7-6-15-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14) |
InChI Key |
KZDSLMWXJMLBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=NNC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 3-position substituent on the pyrazole core critically influences molecular properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of 3-Substituted 1H-Pyrazol-5-amine Derivatives
Physical and Spectroscopic Properties
- NMR Shifts: Bromophenyl derivatives show distinct aromatic proton signals (δ: 7.35 ppm) compared to iodophenyl analogs (δ: 7.17 ppm), reflecting electronic differences . The phenoxyethoxy group would likely cause upfield shifts in adjacent protons due to electron-donating effects.
- Solubility : Piperidin-4-yl and methoxy-substituted derivatives exhibit higher aqueous solubility than purely aromatic or aliphatic analogs .
Stability and Reactivity
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